molecular formula C4H6BrF3O3S B010947 3-Bromopropyl trifluoromethanesulfonate CAS No. 103935-48-4

3-Bromopropyl trifluoromethanesulfonate

Cat. No. B010947
M. Wt: 271.06 g/mol
InChI Key: SEAVCWYCBPZIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromopropyl trifluoromethanesulfonate is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and organic solvents. This compound is commonly used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.

Scientific Research Applications

3-Bromopropyl trifluoromethanesulfonate is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and materials science.

Mechanism Of Action

The mechanism of action of 3-Bromopropyl trifluoromethanesulfonate involves the formation of a sulfonate ester intermediate. This intermediate reacts with various nucleophiles such as alcohols, amines, and thiols to form carbon-carbon bonds. The reaction is highly efficient and selective, making it a valuable tool in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Bromopropyl trifluoromethanesulfonate. However, it is known to be a highly reactive compound that can cause skin and eye irritation. It should be handled with care and used in a well-ventilated area.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromopropyl trifluoromethanesulfonate in lab experiments include its high reactivity and selectivity in forming carbon-carbon bonds. It is also a relatively inexpensive reagent that is readily available. However, it should be handled with care due to its potential for skin and eye irritation. It is also important to note that this reagent is not suitable for all types of reactions.

Future Directions

There are several future directions for the use of 3-Bromopropyl trifluoromethanesulfonate in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new materials and polymers with unique properties. Additionally, the use of 3-Bromopropyl trifluoromethanesulfonate in the synthesis of biologically active compounds is an area of ongoing research.

Synthesis Methods

The synthesis of 3-Bromopropyl trifluoromethanesulfonate involves the reaction of 3-bromopropanol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified by distillation or chromatography.

properties

CAS RN

103935-48-4

Product Name

3-Bromopropyl trifluoromethanesulfonate

Molecular Formula

C4H6BrF3O3S

Molecular Weight

271.06 g/mol

IUPAC Name

3-bromopropyl trifluoromethanesulfonate

InChI

InChI=1S/C4H6BrF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2

InChI Key

SEAVCWYCBPZIEO-UHFFFAOYSA-N

SMILES

C(COS(=O)(=O)C(F)(F)F)CBr

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CBr

Other CAS RN

103935-48-4

synonyms

3-bromopropyl-1-triflate
3-bromopropyl-1-trifluoromethanesulfonate

Origin of Product

United States

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